Asciminib is a first-in-class, allosteric inhibitor of BCR-ABL1 tyrosine kinase. [, ] It represents a novel therapeutic approach for CML, specifically targeting the ABL myristoyl pocket (STAMP) of the BCR-ABL1 oncoprotein. [, , , , , , , , , , , , , , , ] This mechanism of action distinguishes asciminib from all other approved tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site of the BCR-ABL1 protein. [, , , , , , , , , , , ]
Asciminib has been extensively studied in preclinical models and clinical trials for the treatment of CML, demonstrating significant efficacy against various BCR-ABL1 mutations, including the T315I mutation, which confers resistance to most approved TKIs. [, , , , , , , , , , , , ] Its unique mechanism of action and promising clinical activity have positioned asciminib as a potential game-changer in the management of CML.
Asciminib is classified as a selective BCR-ABL1 inhibitor and is chemically known as n-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide. It is marketed under the brand name Scemblix and was approved by the European Medicines Agency for use in adult patients with CML who have received at least two prior therapies or are intolerant to other treatments .
The synthesis of asciminib involves several key steps, including:
These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
The molecular formula of asciminib is C_19H_21ClF_2N_4O_2, and its molecular weight is approximately 396.84 g/mol. The compound features a complex structure that includes:
Asciminib undergoes various chemical reactions that are critical for its synthesis and functionality:
These reactions are optimized through techniques such as high-performance liquid chromatography to ensure purity and yield during synthesis .
Asciminib operates by binding to an allosteric site on the BCR-ABL1 protein, which is distinct from the ATP-binding site targeted by traditional inhibitors. This binding induces a conformational change in the protein that inhibits its kinase activity, thereby preventing downstream signaling pathways associated with cell proliferation in CML. This mechanism allows asciminib to overcome resistance mechanisms present in some CML patients who have mutations in the BCR-ABL1 gene .
Asciminib hydrochloride exhibits specific physical and chemical properties:
Asciminib has significant applications in oncology, particularly in treating chronic myeloid leukemia. Its unique mechanism makes it suitable for patients who exhibit resistance to other therapies, such as imatinib or ponatinib. Clinical trials, such as ASCEMBL, have demonstrated its efficacy compared to existing treatments, positioning it as a promising option for refractory cases . Furthermore, ongoing research continues to explore its potential in combination therapies aimed at enhancing treatment outcomes for CML patients with various genetic mutations associated with resistance .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3